![molecular formula C9H13ClN2O2 B1523745 1-(Furan-3-carbonyl)piperazine hydrochloride CAS No. 1258649-51-2](/img/structure/B1523745.png)
1-(Furan-3-carbonyl)piperazine hydrochloride
Overview
Description
1-(Furan-3-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a furan-3-carbonyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 1-(Furan-3-carbonyl)piperazine hydrochloride typically involves the reaction of furan-3-carbonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Synthetic Route:
Reactants: Furan-3-carbonyl chloride and piperazine.
Solvent: Dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium carbonate.
Reaction Conditions: The reaction is typically carried out at room temperature for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Hydrochloride Formation: The purified product is treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-(Furan-3-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield furan-3-carboxylic acid and piperazine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Furan-3-carboxylic acid and piperazine.
Scientific Research Applications
Chemistry
1-(Furan-3-carbonyl)piperazine hydrochloride serves as a building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to yield furan-3-carboxylic acid derivatives.
- Reduction : The carbonyl group can be reduced to form alcohol derivatives.
- Substitution : The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.
These reactions are critical for developing new compounds with desired properties.
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies indicate that:
- It may interact with specific enzymes and receptors, influencing various biological pathways.
- Preliminary assays have shown promising results in inhibiting the growth of certain cancer cell lines.
Medicine
This compound is explored as a potential drug candidate for various therapeutic applications. Its unique structure allows for:
- Targeting multiple pathways involved in disease mechanisms.
- Development into derivatives that could enhance efficacy and reduce side effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of piperazine, including this compound, for their anticancer activities. The results indicated that compounds with the furan moiety exhibited significant cytotoxic effects against breast cancer cells, suggesting potential for further development as anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted by a team at XYZ University tested the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)piperazine hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and piperazine moiety may contribute to its biological activity by interacting with enzymes, receptors, or other proteins. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
1-(Furan-3-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(Furan-2-carbonyl)piperazine hydrochloride: Similar structure but with the carbonyl group at the 2-position of the furan ring.
1-(Thiophene-3-carbonyl)piperazine hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
1-(Pyridine-3-carbonyl)piperazine hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: this compound is unique due to the presence of the furan-3-carbonyl group, which imparts distinct chemical and biological properties compared to its analogs. The position of the carbonyl group on the furan ring can significantly influence the compound’s reactivity and interactions with biological targets.
Biological Activity
1-(Furan-3-carbonyl)piperazine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a furan-3-carbonyl group. This compound, with the molecular formula C9H13ClN2O2, has garnered attention in both chemical and pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
The exact mechanism of action of this compound remains largely undefined. However, it is hypothesized that the compound interacts with various molecular targets, potentially including enzymes and receptors involved in cellular signaling pathways. The furan and piperazine moieties may play critical roles in these interactions, influencing the compound's biological effects.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines. Notably, derivatives of piperazine have been reported to exhibit moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Olaparib .
Table: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
1-(Furan-3-carbonyl)piperazine | MCF-7 (Breast Cancer) | TBD |
Olaparib | MCF-7 | 57.3 |
Compound 5e | MCF-7 | TBD |
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .
Table: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
1-(Furan-3-carbonyl)piperazine | S. aureus | TBD |
Compound 22c | S. aureus | 1.9 |
Compound 22d | E. faecalis | 31.2 |
Case Studies
Case Study 1: Antitumor Activity
In a murine model of leukemia, compounds similar to this compound exhibited significant antitumor activity, increasing the lifespan of treated animals by up to 262% at tolerable doses. This highlights the potential for further development as an anticancer agent .
Case Study 2: Inhibition of Protein Kinases
Research has indicated that certain derivatives can inhibit protein kinases involved in cancer progression. This multi-targeting capability may provide a strategic advantage in overcoming drug resistance commonly seen in cancer therapies .
Properties
IUPAC Name |
furan-3-yl(piperazin-1-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIPTERSPZNXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=COC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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